molecular formula C4H5Cl3O2S B080988 Acetic acid, trichloro-, 2-mercaptoethyl ester CAS No. 13306-59-7

Acetic acid, trichloro-, 2-mercaptoethyl ester

Cat. No. B080988
CAS RN: 13306-59-7
M. Wt: 223.5 g/mol
InChI Key: YBDZCJFRDQTUCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, trichloro-, 2-mercaptoethyl ester, also known as trichloroacetyl mercaptan, is a chemical compound with the molecular formula C3H3Cl3O2S. It is a colorless liquid with a pungent odor and is commonly used in the synthesis of various organic compounds. In

Mechanism of Action

The mechanism of action of Acetic acid, trichloro-, 2-mercaptoethyl estertyl mercaptan involves the addition of the thiol group to the carbonyl group of the Acetic acid, trichloro-, 2-mercaptoethyl estertyl group. This results in the formation of a thioester intermediate, which can then undergo further reactions to form various organic compounds.
Biochemical and Physiological Effects:
Trichloroacetyl mercaptan has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

Trichloroacetyl mercaptan is a versatile reagent that can be used in a wide range of organic synthesis reactions. It is relatively inexpensive and easy to handle. However, it is also highly reactive and can be hazardous if not handled properly. It is important to take appropriate safety precautions when working with Acetic acid, trichloro-, 2-mercaptoethyl estertyl mercaptan.

Future Directions

There are several future directions for research on Acetic acid, trichloro-, 2-mercaptoethyl estertyl mercaptan. One area of research is the development of new synthetic methods using Acetic acid, trichloro-, 2-mercaptoethyl estertyl mercaptan as a reagent. Another area of research is the investigation of the biological activity of Acetic acid, trichloro-, 2-mercaptoethyl estertyl mercaptan and its derivatives. Finally, the development of new applications for Acetic acid, trichloro-, 2-mercaptoethyl estertyl mercaptan in areas such as medicine and materials science is also an important future direction.

Synthesis Methods

Trichloroacetyl mercaptan can be synthesized by the reaction of Acetic acid, trichloro-, 2-mercaptoethyl estertic acid with thiol compounds such as 2-mercaptoethanol. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is purified by distillation or recrystallization.

Scientific Research Applications

Trichloroacetyl mercaptan has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of thiol-containing compounds such as thioesters, thioamides, and thioethers. It has also been used in the synthesis of peptides and proteins.

properties

CAS RN

13306-59-7

Product Name

Acetic acid, trichloro-, 2-mercaptoethyl ester

Molecular Formula

C4H5Cl3O2S

Molecular Weight

223.5 g/mol

IUPAC Name

2-sulfanylethyl 2,2,2-trichloroacetate

InChI

InChI=1S/C4H5Cl3O2S/c5-4(6,7)3(8)9-1-2-10/h10H,1-2H2

InChI Key

YBDZCJFRDQTUCI-UHFFFAOYSA-N

SMILES

C(CS)OC(=O)C(Cl)(Cl)Cl

Canonical SMILES

C(CS)OC(=O)C(Cl)(Cl)Cl

Other CAS RN

13306-59-7

synonyms

Trichloroacetic acid 2-mercaptoethyl ester

Origin of Product

United States

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